3-(4-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-1,4,8-triazaspiro[4Spirocyclic compounds are characterized by their distinctive ring structures, which often confer unique biological activities and chemical reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one hydrochloride typically involves multiple steps. One common method includes the N-arylation of pyrazolone using a copper (I) iodide catalyst, followed by reduction to yield an amine intermediate. This intermediate is then coupled with 3-(4-fluorophenyl)propionic acid, and the Boc group is deprotected using hydrochloric acid in 1,4-dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of new materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or antioxidant activities .
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Propionamide Derivatives: These compounds share a similar spirocyclic structure and have comparable biological activities.
Spiro-tetronic Acid Derivatives: These compounds are known for their insecticidal and acaricidal properties.
Uniqueness
3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one hydrochloride stands out due to its specific fluorophenyl group, which can enhance its biological activity and chemical stability compared to other spirocyclic compounds.
Properties
Molecular Formula |
C13H14FN3O |
---|---|
Molecular Weight |
247.27 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C13H14FN3O/c14-10-3-1-9(2-4-10)11-12(18)17-13(16-11)5-7-15-8-6-13/h1-4,15H,5-8H2,(H,17,18) |
InChI Key |
RYVUBUJNHUFFIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12NC(=O)C(=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.